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Compound of Interest

Compound Name:
4-(Trifluoromethoxy)benzyl

bromide

Cat. No.: B052878 Get Quote

Audience: Researchers, scientists, and drug development professionals.

This guide provides a technical overview of 4-(Trifluoromethoxy)benzyl bromide, a key

reagent in organic synthesis. It details the compound's core physicochemical properties and

provides an example of its application in the synthesis of bioactive molecules, specifically those

with antitubercular properties.

Core Compound Properties
4-(Trifluoromethoxy)benzyl bromide is a substituted aromatic halide widely used as a

benzylating agent. Its trifluoromethoxy group (-OCF₃) imparts unique electronic properties and

can enhance the metabolic stability and lipophilicity of target molecules, making it a valuable

building block in medicinal chemistry.

The fundamental quantitative data for this compound are summarized below.
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Property Value References

Molecular Formula C₈H₆BrF₃O [1][2][3][4][5]

Molecular Weight 255.03 g/mol [1][2][3][4][5]

CAS Number 50824-05-0 [1][2][6]

Physical State Solid or Liquid [1][7][8]

Density 1.594 g/mL at 25 °C [7]

Boiling Point 82-84 °C at 10 mmHg [7][8]

Refractive Index n20/D 1.48 [7]

Role in Organic Synthesis: Nucleophilic
Substitution
4-(Trifluoromethoxy)benzyl bromide is primarily used as an electrophile in nucleophilic

substitution reactions. The bromine atom is a good leaving group, and the benzylic carbon is

susceptible to attack by a wide range of nucleophiles. This reaction allows for the covalent

attachment of the 4-(trifluoromethoxy)benzyl moiety to various molecular scaffolds.

The general workflow for this transformation is depicted below. The benzyl bromide derivative

serves as a reactive intermediate for attaching the functional group to a target molecule, often

one containing a nucleophilic alcohol.
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General workflow for nucleophilic substitution.

Experimental Protocol: Synthesis of an
Antitubercular Analogue
This compound is a documented reagent in the synthesis of analogues of PA-824, a class of

molecules investigated for antitubercular activity.[1] The following protocol is adapted from the

synthesis of (6S, 7S)-7-Methyl-2-nitro-6-(4-trifluoromethoxy-benzyloxy)-6,7-dihydro-5H-

imidazo[2,1-b][1][6]oxazine.[1]

Objective: To perform a nucleophilic substitution reaction to attach the 4-

(trifluoromethoxy)benzyl group to a core alcohol structure.

Materials:

Substrate alcohol (e.g., (6S, 7S)-6-hydroxy-7-methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1]

[6]oxazine)
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4-(Trifluoromethoxy)benzyl bromide

Sodium hydride (NaH)

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

A solution of the starting alcohol (1.0 equivalent) and 4-(trifluoromethoxy)benzyl bromide
(1.2 equivalents) is prepared in anhydrous DMF.[1]

The solution is cooled to -45 °C under an inert atmosphere.[1]

Sodium hydride (1.2 equivalents) is added to the solution at -45 °C. The NaH acts as a base

to deprotonate the alcohol, forming a more potent alkoxide nucleophile.[1]

The reaction mixture is stirred for 1 hour at this temperature.[1]

Following the initial reaction period, the mixture is allowed to warm to room temperature and

stirring is continued for an additional 30 minutes.[1]

The reaction progress can be monitored by techniques such as Thin-Layer Chromatography

(TLC).

Upon completion, the reaction is quenched and the final product is isolated and purified

using standard organic chemistry techniques (e.g., extraction and column chromatography).

This protocol exemplifies how 4-(trifluoromethoxy)benzyl bromide serves as a crucial

building block, enabling the synthesis of complex molecules with potential therapeutic

applications.[1][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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